molecular formula C10H10O2 B123487 (1S,2R)-1,2-dihydronaphthalene-1,2-diol CAS No. 90365-29-0

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

Cat. No. B123487
CAS RN: 90365-29-0
M. Wt: 162.18 g/mol
InChI Key: QPUHWUSUBHNZCG-ZJUUUORDSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other notable characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Enantioselective Synthesis and Transformation

(1S,2R)-1,2-dihydronaphthalene-1,2-diol is significant in medicinal and synthetic chemistry for its enantioselective synthesis. Studies demonstrate its catalytic asymmetric construction via oxidative conditions, resulting in high yields and selectivity. This compound can be transformed into useful compounds like alcohol, amide, and epoxide (Perveen et al., 2017).

Synthesis from Bioconversion

Its synthesis from cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, obtained through bioconversion of naphthalene by a modified strain of Pseudomonas fluorescens, has been documented. This process demonstrates its potential for biotechnological applications (Orsini & Pelizzoni, 1996).

Analytical Chemistry Applications

In analytical chemistry, this compound is used in fluorescence studies for detecting polycyclic aromatic hydrocarbons (PAHs) in fish bile. These studies are crucial for understanding environmental exposure to PAHs (Pampanin et al., 2016).

Spectroscopy and Structural Analysis

Research in organic chemistry often involves the study of molecular structures and interactions. The compound's utility in proton resonance spectroscopy has been noted, aiding in the understanding of molecular equilibrium and structural dynamics (Cook et al., 1969).

Kinetics and Thermolysis Studies

Kinetic studies of 1,2-dihydronaphthalene in liquid-phase thermolysis provide insights into free-radical reactions and thermodynamics. These studies are essential for chemical reaction modeling and understanding reaction mechanisms (Allen & Gavalas, 1983).

Microbial Oxidation and Enzymatic Studies

The compound's role in microbial oxidation, particularly involving bacterial strains expressing toluene and naphthalene dioxygenase, highlights its relevance in biotransformation and enzymology studies. This research contributes to our understanding of bacterial metabolism and enzymatic reactions (Torok et al., 1995).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. This information is typically found in the compound’s Safety Data Sheet (SDS) .

properties

IUPAC Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUHWUSUBHNZCG-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@@H]([C@@H](C=CC2=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021804
Record name cis-1,2-Dihydroxy-1,2-dihydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-1,2-dihydronaphthalene-1,2-diol

CAS RN

31966-70-8
Record name rel-(1R,2S)-1,2-Dihydro-1,2-naphthalenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31966-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthalenediol, 1,2-dihydro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031966708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Ferraro, AL Okerlund, JC Mowers… - Journal of …, 2006 - Am Soc Microbiol
Rieske oxygenase (RO) systems are two- and three-component enzyme systems that catalyze the formation of cis-dihydrodiols from aromatic substrates. Degradation of pollutants in …
Number of citations: 81 journals.asm.org

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